1-(Pyrrolidin-3-YL)ethan-1-OL
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Overview
Description
1-(Pyrrolidin-3-YL)ethan-1-OL is a chemical compound characterized by the presence of a pyrrolidine ring attached to an ethan-1-ol group
Mechanism of Action
Target of Action
The compound belongs to the class of pyrrolidine derivatives, which are known to interact with a variety of biological targets
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often involving binding to specific receptor sites and influencing cellular processes . The exact interaction of 1-(Pyrrolidin-3-YL)ethan-1-OL with its targets requires further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . .
Biochemical Analysis
Biochemical Properties
1-(Pyrrolidin-3-YL)ethan-1-OL plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with copper coordination compounds, forming dimeric complexes
Cellular Effects
This compound influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of enzyme activities and alteration of metabolic fluxes . These effects are essential for understanding how this compound can be utilized in therapeutic applications and its potential side effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with copper ions, which can influence the activity of metalloenzymes . Additionally, its interaction with other proteins and enzymes can lead to significant changes in cellular functions and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions . These pathways are essential for understanding how this compound is processed in the body and its potential effects on metabolic fluxes and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific tissues can affect its biological activity and therapeutic potential . Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like copper(II) bromide .
Industrial Production Methods: Industrial production of 1-(Pyrrolidin-3-YL)ethan-1-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrrolidin-3-YL)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Pyrrolidin-3-YL)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals
Comparison with Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the ethan-1-ol group.
Pyrrolidin-2-one: Contains a carbonyl group instead of the ethan-1-ol group.
Prolinol: A derivative with a hydroxyl group attached to the pyrrolidine ring.
Uniqueness: 1-(Pyrrolidin-3-YL)ethan-1-OL is unique due to the presence of both the pyrrolidine ring and the ethan-1-ol group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-pyrrolidin-3-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5(8)6-2-3-7-4-6/h5-8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTWOTGISQSTGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
477700-38-2 |
Source
|
Record name | 1-(pyrrolidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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